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Compound Name:
(S)-tert-Butyl azepan-3-

ylcarbamate

Cat. No.: B1588956 Get Quote

In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a

privileged seven-membered heterocyclic ring system.[1] Its inherent three-dimensional

structure and synthetic versatility make it an attractive core for developing novel therapeutic

agents targeting a wide array of diseases.[1][2] Within this important class of compounds,

chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure

drugs, enhancing therapeutic efficacy while minimizing potential side effects.

This technical guide provides an in-depth examination of (S)-tert-Butyl azepan-3-
ylcarbamate, a key chiral intermediate used in organic synthesis and drug discovery.[3] We

will explore its fundamental properties, present a logical and detailed synthetic strategy, outline

a robust analytical workflow for quality control, and discuss its applications in the development

of next-generation pharmaceuticals. This document is intended for researchers, scientists, and

drug development professionals seeking to leverage this versatile molecule in their work.

PART 1: Core Physicochemical and Structural
Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective

application. (S)-tert-Butyl azepan-3-ylcarbamate is a bifunctional molecule featuring a

secondary amine within the azepane ring and a carbamate-protected primary amine at the

chiral center. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic
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synthesis, known for its stability under various conditions and its clean removal under acidic

treatment.[4]

Property Value Source(s)

CAS Number 213990-48-8 [3][5]

Molecular Formula C₁₁H₂₂N₂O₂ [3][6]

Molecular Weight 214.31 g/mol [3][6]

IUPAC Name
tert-butyl (3S)-azepan-3-

ylcarbamate
N/A

Canonical SMILES

CC(C)

(C)OC(=O)N[C@H]1CCCCNC

1

[7]

Appearance White to off-white solid [3]

Storage
2-8°C, protected from light,

under inert gas
[3]

PART 2: A Proposed Synthetic Strategy
While numerous methods exist for the synthesis of azepane rings, a robust and

stereocontrolled route is paramount for producing enantiomerically pure intermediates.[2][8]

The following section details a logical, field-proven approach for the synthesis of (S)-tert-Butyl
azepan-3-ylcarbamate, starting from a readily available chiral precursor. This strategy is

designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis
The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target

molecule can be simplified by removing the Boc protecting group, revealing the chiral primary

amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid,

leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is

L-Lysine, which contains the requisite carbon backbone and amine functionality.
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Caption: Retrosynthetic pathway for (S)-tert-Butyl azepan-3-ylcarbamate.

Experimental Protocol: A Step-by-Step Workflow
This protocol synthesizes insights from established methodologies for cyclization and amine

protection.[9][10]

Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine

Rationale: This initial step involves the diazotization of the ε-amino group of L-Lysine

followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring.

This is a classic method for forming cyclic structures from linear amino acid precursors.

Procedure:

Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature

below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine

to a diazonium salt.

Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate

cyclization.

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by

recrystallization.

Step 2: Reduction of the Lactam and Carboxylic Acid

Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to

reduce both the amide (lactam) and the carboxylic acid functionalities to amines and

alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.

Procedure:

Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or

Nitrogen).

Add a solution of the product from Step 1 in THF dropwise at 0°C.

After the addition is complete, heat the mixture to reflux for 8-12 hours.

Cool the reaction and carefully quench with water and aqueous sodium hydroxide.

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino

alcohol.

Step 3: Conversion of the Alcohol to an Amine

Rationale: This two-step process first converts the primary alcohol into a better leaving group

(e.g., a tosylate) and then displaces it with an azide, which can be cleanly reduced to the

primary amine.

Procedure:
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Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.

Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by

TLC). This forms the tosylate.

Isolate the tosylated intermediate and react it with sodium azide (NaN₃) in a polar aprotic

solvent like DMF to displace the tosylate group.

Reduce the resulting azide to a primary amine using a standard method, such as

hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-

aminoazepane.

Step 4: Boc Protection of (S)-3-aminoazepane

Rationale: The final step involves the selective protection of the more nucleophilic primary

amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Boc₂O)

under controlled conditions achieves this transformation efficiently.[4]

Procedure:

Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.

Add triethylamine (1.1 equivalents) to act as a base.

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent

dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Perform an aqueous work-up to remove salts and purify the crude product by column

chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pdf.benchchem.com/557/The_Versatile_Role_of_tert_Butyl_3_aminopropyl_carbamate_A_Synthetic_Building_Block_for_Drug_Discovery_and_Beyond.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow
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Caption: Proposed workflow for the synthesis of the target compound.

PART 3: Analytical Characterization and Quality
Control
A self-validating protocol is essential for ensuring the material produced meets the rigorous

standards of drug development. The following analytical techniques provide a comprehensive

characterization of (S)-tert-Butyl azepan-3-ylcarbamate.

Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

confirming the molecular structure.[11] The spectra should be consistent with the proposed

structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the

chiral center.

¹H NMR Expected Chemical

Shifts (δ, ppm)
Multiplicity Assignment

~3.8 - 4.2 broad multiplet -CH-NHBoc

~2.6 - 3.2 multiplet -CH₂-NH-CH₂- (ring)

~1.4 - 2.0 multiplet -CH₂-CH₂-CH₂- (ring)

1.45 singlet -C(CH₃)₃ (Boc)

variable broad singlet -NH- (ring), -NH- (carbamate)
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which

should match the calculated exact mass of the molecule.[12]

Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV

detection is the standard method for determining the chemical purity of the final compound.

[12][13] A high-purity sample should exhibit a single major peak, typically with a purity level

>98%.

Enantiomeric Purity Determination
Chiral HPLC: This is the most critical analysis for a chiral building block. The method

separates the (S) and (R) enantiomers, allowing for the precise determination of the

enantiomeric excess (ee).

Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized

cellulose or amylose are often effective for separating enantiomers of carbamate-containing

compounds. The mobile phase is optimized to achieve baseline separation between the two

enantiomer peaks.

Typical Method Parameters:

Parameter Value

Column Chiralcel AD-H or similar

Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)

Flow Rate 0.7 - 1.0 mL/min

Detection UV at 210-224 nm

Expected Result

A single major peak corresponding to the (S)-

enantiomer, with the (R)-enantiomer peak being

negligible (>99% ee).
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PART 4: Applications in Drug Discovery and
Development
The value of (S)-tert-Butyl azepan-3-ylcarbamate lies in its utility as a versatile scaffold. After

deprotection of the Boc group, the resulting primary amine serves as a reactive handle for

further chemical modification.

Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the

secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.g.,

acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the

rapid generation of a library of novel compounds for high-throughput screening.

Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the

substituents on the chiral azepane ring is crucial for achieving high-affinity binding to

biological targets such as enzymes or receptors. This building block has been identified as a

key intermediate for compounds targeting neurological and psychiatric disorders.[3]
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Drug Discovery Workflow

Library Synthesis

(S)-tert-Butyl
azepan-3-ylcarbamate
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Caption: Use of the building block as a scaffold in discovery chemistry.

PART 5: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data

from the racemic mixture and structurally related compounds provide guidance.

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation. May also cause respiratory irritation.[14]

Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under

an inert gas atmosphere is recommended.[3]

Conclusion
(S)-tert-Butyl azepan-3-ylcarbamate is a high-value chiral building block whose importance in

drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high

enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow,

incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By

providing a versatile and stereochemically defined scaffold, this compound enables medicinal

chemists to explore new chemical space and design potent, selective, and safer medicines for

the future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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